molecular formula C12H10FN B8449404 4-(5-Ethynyl-2-fluoro-phenyl)-butyronitrile

4-(5-Ethynyl-2-fluoro-phenyl)-butyronitrile

Cat. No.: B8449404
M. Wt: 187.21 g/mol
InChI Key: VJXDVTJQDPTTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Ethynyl-2-fluoro-phenyl)-butyronitrile is a useful research compound. Its molecular formula is C12H10FN and its molecular weight is 187.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10FN

Molecular Weight

187.21 g/mol

IUPAC Name

4-(5-ethynyl-2-fluorophenyl)butanenitrile

InChI

InChI=1S/C12H10FN/c1-2-10-6-7-12(13)11(9-10)5-3-4-8-14/h1,6-7,9H,3-5H2

InChI Key

VJXDVTJQDPTTAI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)F)CCCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-(2-Fluoro-5-trimethylsilanylethynyl-phenyl)-butyronitrile (0.27 g, 1.04 mmol), in dry methylene chloride (2.5 mL) and methanol (2.5 mL) was added cesium carbonate (0.41 g, 1.2 mmol) and stirred for 2 h under a nitrogen atmosphere. The mixture was diluted with diethyl ether (15 mL), and partitioned between diethyl ether and H2O (10 mL), and the aqueous layer was extracted with diethyl ether (10 mL), washed with brine and dried over MgSO4, filtered and concentrated in vacuo. Purification by flash chromatography (5-10% ethyl acetate/petroleum ether) gave the title compound as a brown semi solid (0.154 g, 79%), identified by NMR and mass spectral analyses. MS (EI+): 187 (M+).
Name
4-(2-Fluoro-5-trimethylsilanylethynyl-phenyl)-butyronitrile
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Yield
79%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.